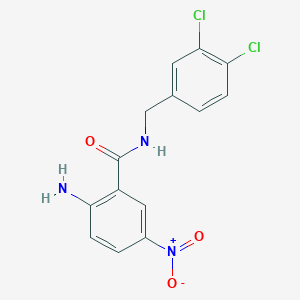

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound provides fundamental insights into its three-dimensional molecular architecture. While specific crystallographic data for this exact compound remains limited in current literature, related nitrobenzamide derivatives offer valuable structural parallels. Studies on similar compounds such as 2-amino-3-chloro-5-nitrobenzamide have demonstrated that the amide group typically exhibits significant deviation from planarity with respect to the benzene ring system. In these related structures, the amide group shows a torsion angle of approximately 34.2 degrees, indicating substantial twisting out of the aromatic plane, while the nitro group maintains near-coplanarity with the benzene ring with torsion angles around 4.0 degrees.

The molecular geometry of this compound likely exhibits similar characteristics due to the presence of comparable functional groups. The compound features a benzyl linkage connecting the dichlorophenyl moiety to the amide nitrogen, which introduces additional conformational flexibility compared to directly substituted analogs. The presence of two chlorine atoms in the 3,4-positions of the benzyl group creates steric effects that influence the overall molecular conformation and packing arrangements. The amino group at the 2-position and the nitro group at the 5-position of the benzamide core establish specific electronic interactions that affect the planarity and hydrogen bonding capabilities of the molecule.

Intermolecular interactions play a crucial role in determining the crystal packing behavior of this compound. Related nitrobenzamide structures demonstrate extensive hydrogen bonding networks involving the amino and amide functionalities. The amino hydrogen atoms typically participate in both intramolecular and intermolecular hydrogen bonds, with the carbonyl oxygen and nitro oxygens serving as acceptors. These interactions contribute to the formation of layered structures in the solid state, with molecules arranged in specific orientations that maximize hydrogen bonding interactions while minimizing steric clashes between the bulky dichlorobenzyl substituents.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. Related nitrobenzamide compounds exhibit strong absorption bands in the range of 3429 and 3325 wavenumbers, attributed to symmetric and asymmetric amino group stretching vibrations. The amide carbonyl stretch typically appears in the region between 1630 and 1586 wavenumbers, often showing multiple peaks due to amide resonance effects and intermolecular hydrogen bonding interactions.

The nitro group functionality contributes distinctive infrared absorption bands at approximately 1501 and 1317 wavenumbers, corresponding to asymmetric and symmetric nitro stretching modes respectively. These characteristic frequencies provide definitive identification of the nitro functionality and can be used to monitor chemical transformations involving this group. The presence of chlorine substituents on the benzyl ring introduces additional complexity to the fingerprint region of the infrared spectrum, with carbon-chlorine stretching vibrations appearing in the lower frequency range.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectra of related compounds show characteristic signals for the amino protons, aromatic protons, and the methylene bridge connecting the amide nitrogen to the dichlorophenyl ring. The chemical shifts of these protons are influenced by the electronic effects of the substituent groups, with the electron-withdrawing nitro group causing downfield shifts of nearby aromatic protons. Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments, including the carbonyl carbon, aromatic carbons, and the methylene bridge carbon, each exhibiting characteristic chemical shifts that reflect their electronic environments.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the extended conjugated system formed by the nitrobenzamide chromophore. The presence of the nitro group typically results in characteristic absorption bands in the ultraviolet region, while the aromatic system contributes to additional electronic transitions. The substitution pattern and electronic effects of the various functional groups influence the precise wavelengths and intensities of these absorption bands.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide valuable insights into the electronic structure and properties of this compound. Density functional theory methods, particularly the B3LYP functional combined with appropriate basis sets such as 6-311G+(2d,p), have proven effective for studying similar nitrobenzamide compounds. These computational approaches enable the determination of optimized molecular geometries, electronic properties, and spectroscopic parameters that complement experimental observations.

The electronic structure calculations reveal important aspects of the molecular orbital distribution and electronic density within the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's reactivity and potential for electronic excitations. The presence of the nitro group significantly influences the electronic structure by introducing strong electron-withdrawing effects that affect the overall charge distribution throughout the molecule. This electronic perturbation manifests in altered bond lengths, bond angles, and dihedral angles compared to unsubstituted analogs.

Calculated vibrational frequencies from quantum chemical methods can be directly compared with experimental infrared and Raman spectroscopic data to validate computational models and assign specific vibrational modes. The theoretical calculations also provide insights into the relative contributions of different atoms to each vibrational mode, enabling detailed interpretation of experimental spectra. Natural bond orbital analysis reveals the nature of chemical bonding within the molecule, including the degree of charge transfer between different functional groups and the extent of conjugation between aromatic systems.

The calculated electrostatic potential surface provides visualization of the charge distribution across the molecule, highlighting regions of high electron density associated with the nitro oxygen atoms and amino nitrogen, as well as regions of positive electrostatic potential near the aromatic hydrogen atoms. This information is particularly valuable for understanding intermolecular interactions and predicting binding affinities in biological or chemical systems.

Tautomerism and Conformational Dynamics

The tautomerism and conformational dynamics of this compound involve multiple aspects of molecular flexibility and isomerism that significantly influence its chemical and physical properties. The presence of the amino group adjacent to the amide functionality creates potential for tautomeric equilibria involving proton transfer processes. While the amide form represents the thermodynamically favored tautomer under normal conditions, computational studies on related compounds have identified potential pathways for proton transfer that could lead to alternative tautomeric forms.

Conformational dynamics primarily involve rotation around the amide bond and the methylene bridge connecting the dichlorobenzyl group to the amide nitrogen. The amide bond typically exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. However, thermal energy can overcome the rotational barrier, leading to dynamic equilibrium between different rotational conformers. The energy barrier for amide bond rotation depends on the degree of conjugation and the steric interactions between substituent groups.

The methylene bridge provides a flexible linkage that allows for multiple conformational states of the dichlorobenzyl group relative to the benzamide core. Rotation around the carbon-nitrogen bond of the methylene bridge and the carbon-carbon bond connecting the methylene to the dichlorophenyl ring creates a complex conformational landscape. The preferred conformations are determined by a balance of steric interactions, electronic effects, and potential intramolecular hydrogen bonding interactions between the amino group and other functional groups within the molecule.

Temperature-dependent studies reveal the kinetics and thermodynamics of conformational interconversion processes. At elevated temperatures, increased thermal motion facilitates more rapid conformational exchange, while lower temperatures may trap the molecule in specific conformational states. Nuclear magnetic resonance spectroscopy at variable temperatures can provide experimental evidence for conformational dynamics by monitoring changes in chemical shifts and coupling patterns as conformational exchange rates change relative to the nuclear magnetic resonance timescale. These dynamics studies are essential for understanding the behavior of the compound in different chemical environments and its potential interactions with biological targets or other chemical species.

Propriétés

IUPAC Name |

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQJCULNKULRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625843 | |

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247569-82-0 | |

| Record name | 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 2-Amino-5-Nitrobenzamide Core

- Starting Material: 3-nitro-2-aminobenzoic acid or its esters are common precursors.

- Amino Group Introduction: Often, the amino group is introduced by reduction of a nitro group at the 2-position on a 5-nitro-substituted benzoic acid derivative.

- Amide Formation: The carboxylic acid or its acid chloride is reacted with an amine to form the benzamide.

N-Substitution with 3,4-Dichlorobenzylamine

- The N-substitution is achieved by reacting the acid chloride of 2-amino-5-nitrobenzoic acid with 3,4-dichlorobenzylamine under controlled conditions.

- Typical solvents include inert organic solvents such as dichloromethane or acetonitrile.

- The reaction is often performed at low temperature to moderate temperature (0–50°C) to control reactivity and yield.

Example Synthetic Route (Inferred from Related Compounds)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 2-aminobenzoic acid to introduce nitro at 5-position | Controlled nitration with nitric acid/sulfuric acid | Yields 2-amino-5-nitrobenzoic acid |

| 2 | Conversion of acid to acid chloride | Thionyl chloride (SOCl2), reflux | Acid chloride is more reactive for amide formation |

| 3 | Amide formation with 3,4-dichlorobenzylamine | Addition of amine in inert solvent, 0–50°C | Forms this compound |

| 4 | Purification | Recrystallization or chromatography | Ensures high purity product |

Detailed Research Findings and Analysis

Acid Chloride Formation

- Thionyl chloride is commonly used to convert substituted benzoic acids to acid chlorides efficiently.

- Reaction conditions: reflux under inert atmosphere, removal of excess SOCl2 by distillation.

- This step is critical for activating the acid for subsequent amide bond formation.

Amide Bond Formation

- The acid chloride is reacted with 3,4-dichlorobenzylamine, typically in anhydrous conditions to prevent hydrolysis.

- The reaction is exothermic; temperature control is essential to avoid side reactions.

- Base such as triethylamine may be added to scavenge HCl formed during the reaction.

Purification and Yield

- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Yields for similar benzamide syntheses range from 70% to over 90%, depending on reaction conditions and purity of starting materials.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Comparative Table of Preparation Methods for Related Benzamides

| Parameter | Method A: Direct Amide Formation | Method B: Two-Step via Ester | Method C: Using Acid Chloride |

|---|---|---|---|

| Starting Material | 2-amino-5-nitrobenzoic acid | 2-amino-5-nitrobenzoic acid methyl ester | 2-amino-5-nitrobenzoic acid |

| Activation | Carbodiimide coupling agents or direct amidation | Ester aminolysis | Acid chloride formation with SOCl2 |

| Reaction Conditions | Elevated temperature, longer time | Heating with amine | Mild temperature, shorter time |

| Yield | Moderate (60-75%) | Moderate to good (65-85%) | High (80-95%) |

| Purity | Moderate, requires extensive purification | Good | High, easier purification |

| Scalability | Limited by coupling agents cost | Moderate | High, industrially preferred |

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Applications De Recherche Scientifique

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide

- Structural Differences: Replaces the 3,4-dichlorobenzyl and amino groups with a 2-isopropyl-6-methylphenyl substituent and a chlorine atom at position 2.

- Functional Impact: The bulky isopropyl and methyl groups likely reduce solubility compared to the dichlorobenzyl group in the target compound.

2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide

- Structural Differences : Features a 2-chloro-3-methylphenyl group instead of the 3,4-dichlorobenzyl moiety.

- Functional Impact : The methyl group may enhance lipophilicity, while the chlorine at position 2 could sterically hinder interactions with biological targets.

- Biological Activity : Similar to 2.1, this compound influences G6PC expression, suggesting shared nitrobenzamide-mediated mechanisms with the target compound .

3,5-Dichloronitrobenzene

- Structural Differences : A simpler nitrobenzene derivative with chlorine substituents at positions 3 and 5, lacking the benzamide backbone.

- Physicochemical Data : Melting point = 65.4°C; molecular weight = 192 g/mol .

2-{[4-(Aminomethyl)benzyl]amino}-5-nitrobenzamide

- Structural Differences: Incorporates an aminomethylbenzylamino group instead of the dichlorobenzyl substituent.

N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide

- Structural Differences : Replaces the nitro group with a 1,3-benzodioxole ring and a chlorine atom at position 3.

- Functional Impact : The benzodioxole ring introduces electron-rich aromaticity, contrasting with the electron-deficient nitrobenzamide core of the target compound. This may alter metabolic stability and binding selectivity .

Comparative Data Table

Key Research Findings and Implications

- Nitrobenzamide Backbone: The 5-nitro group is a critical pharmacophore in RORγ modulation, as evidenced by compounds 2.1 and 2.2 . The target compound’s amino group may further fine-tune this activity.

- Chlorine Substitution: Dichloro-substituted analogs (e.g., 3,4-dichlorobenzyl) may improve target selectivity over mono-chlorinated derivatives due to enhanced steric and electronic effects.

- Amino vs. Chlorine at Position 2: The amino group in the target compound could confer superior solubility and binding kinetics compared to chlorine-substituted analogs like 2.1 and 2.2.

Activité Biologique

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features a nitro group and a dichlorobenzyl moiety , which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Nitro-containing compounds are known for their ability to disrupt microbial DNA through the formation of reactive intermediates upon reduction. These intermediates can bind covalently to DNA, leading to cell death .

- Mechanism : The nitro group is reduced in anaerobic conditions, producing toxic radicals that damage cellular components.

- Inhibition Zones : In studies comparing various concentrations of the compound against pathogens like Fusarium oxysporum and Alternaria solani, significant inhibition zones were observed, indicating strong antimicrobial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest it may inhibit cancer cell proliferation through multiple mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in cancer cell signaling pathways.

- Cell Cycle Arrest : Some studies indicate that it may induce cell cycle arrest in cancer cells, preventing their proliferation.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against several pathogens. The results showed:

- Inhibition against M. fructigena : Maximum inhibition zone of 21.23 mm at higher concentrations.

- Comparison with Controls : The compound outperformed some standard antibiotics in certain tests .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability:

- IC50 Values : The IC50 value for certain cancer cell lines was reported at low micromolar concentrations, indicating potent activity.

- Mechanistic Insights : Flow cytometry analyses revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Nitro and dichlorobenzyl groups |

| 2-amino-N-(3,4-dichlorobenzyl)benzamide | Moderate | Low | Lacks nitro group |

| 2-amino-N-(3-chloro-5-nitrobenzamide) | Moderate | High | Different halogen substitution |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Binding : The compound may bind to enzymes involved in critical metabolic pathways, altering their function and leading to reduced microbial growth or cancer cell proliferation.

- Signal Transduction Modulation : It can modulate pathways associated with inflammation and cell survival, further contributing to its therapeutic potential .

Q & A

Q. Basic

- X-ray crystallography : Resolve the crystal structure (as seen in analogous nitrobenzamides ).

- NMR spectroscopy : H/C NMR to confirm substituent positions (e.g., aromatic protons and chlorine splitting patterns).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Advanced - Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) using InChI-derived geometries .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic

- Antimicrobial screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., kinase or protease targets).

Advanced - Mechanistic studies : Fluorescence quenching or SPR to study target binding kinetics .

How do electron-withdrawing/donating groups on the benzamide scaffold influence bioactivity?

Q. Advanced

- Nitro group (electron-withdrawing) : Enhances electrophilicity, potentially increasing interactions with nucleophilic enzyme residues.

- Chlorine substituents (mixed effects) : Meta/para chlorines may sterically hinder binding or modulate lipophilicity.

- SAR strategies : Compare analogs like 2-chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide and 2-amino-N-(2-iodophenyl)-5-nitrobenzamide to isolate substituent effects.

What strategies can resolve contradictions in reported activity data across studies?

Q. Advanced

- Controlled replication : Standardize assay conditions (e.g., pH, temperature, solvent).

- Orthogonal assays : Validate results using both enzymatic and cell-based assays.

- Meta-analysis : Pool data from structurally similar compounds (e.g., halogenated benzamides ) to identify trends.

How can stability and degradation products be analyzed under different storage conditions?

Q. Basic

- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze via:

- HPLC/LC-MS : Monitor degradation peaks.

- TGA/DSC : Assess thermal stability.

Advanced

- Isolation of degradants : Use preparative HPLC followed by structural elucidation (NMR/MS) .

What computational approaches predict binding affinity with target enzymes?

Q. Advanced

- Molecular docking : Use crystallographic data (e.g., from similar nitrobenzamides ) to model interactions.

- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions.

- QSAR models : Corrogate electronic descriptors (e.g., Hammett constants) with activity data .

What are the challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.